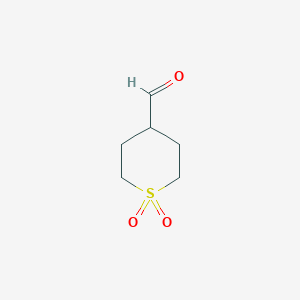

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide

説明

Historical Context and Discovery

The historical development of this compound emerges from the broader evolution of thiopyran chemistry, which traces its origins to the late nineteenth century when the first thiopyran derivatives were synthesized. The synthesis of thiopyran compounds began with the discovery of 3-methyl-4H-thiopyran in 1886, marking the beginning of systematic investigations into sulfur-containing six-membered heterocycles. The progression from simple thiopyran structures to more complex oxidized derivatives like this compound reflects the advancement of synthetic methodologies and the growing understanding of sulfur chemistry throughout the twentieth century. The development of efficient oxidation protocols and selective functionalization methods enabled researchers to access these highly functionalized derivatives, which were previously challenging synthetic targets due to the need for precise control of oxidation states and regioselectivity.

The specific compound this compound gained prominence as synthetic chemists recognized the value of incorporating multiple functional groups within thiopyran frameworks. The compound represents a convergence of several synthetic achievements, including the development of methods for selective oxidation of sulfur centers to the sulfone level while maintaining other functional groups intact. Research efforts in the early 2000s focused on developing practical and efficient synthetic routes to this compound, with particular attention to scalability and industrial applications. The establishment of reliable synthetic pathways for producing this compound marked a significant milestone in thiopyran chemistry, enabling broader investigation of its properties and applications.

Significance in Heterocyclic Chemistry

This compound occupies a unique position in heterocyclic chemistry due to its combination of structural features that exemplify important principles in organosulfur chemistry and ring system reactivity. The compound serves as an excellent model system for studying the effects of sulfur oxidation on ring conformation and electronic properties, particularly the influence of the sulfone functionality on the overall molecular geometry. The six-membered ring system adopts specific conformational preferences that are influenced by the presence of the sulfone group, with the sulfur center's tetrahedral geometry affecting the overall ring puckering and spatial arrangement of substituents. These conformational effects have broader implications for understanding how heteroatom oxidation states influence molecular behavior in related heterocyclic systems.

The aldehyde functionality at the 4-position provides additional complexity to the compound's chemical behavior, creating opportunities for diverse chemical transformations while simultaneously presenting challenges in terms of stability and reactivity management. The electronic effects of the sulfone group significantly influence the reactivity of the aldehyde, modifying its electrophilic character and affecting its participation in various chemical reactions. This interplay between functional groups makes this compound particularly valuable for studying electronic effects in heterocyclic systems and for developing new synthetic methodologies that exploit these unique properties. The compound has become a benchmark for evaluating synthetic approaches to multifunctional thiopyran derivatives and has contributed to the development of general principles for manipulating sulfur-containing heterocycles.

The significance of this compound extends to its role in understanding structure-activity relationships in organosulfur chemistry, where the combination of ring saturation, sulfur oxidation, and aldehyde functionality provides insights into how these features collectively influence molecular properties. Research on this compound has contributed to broader understanding of thiopyran stability, with studies showing that substitution and oxidation generally increase the stability of thiopyran ring systems compared to their parent heterocycles. This enhanced stability makes the compound particularly suitable for synthetic applications and contributes to its utility as a building block in organic synthesis.

Scope of Academic Research

Current academic research on this compound encompasses multiple areas of investigation, reflecting the compound's versatility and importance in modern organic chemistry. Synthetic methodology development represents a major focus of research efforts, with particular emphasis on developing efficient and practical routes for accessing this compound and its derivatives. Recent investigations have explored novel synthetic approaches that improve yield, reduce the number of synthetic steps, and enable access to the compound on larger scales suitable for both research and potential industrial applications. These efforts have led to the development of streamlined synthetic sequences that begin with readily available starting materials and proceed through well-defined intermediates to produce the target compound with high efficiency.

Research into the chemical reactivity of this compound has revealed its utility as a versatile synthetic intermediate for accessing more complex molecular architectures. Studies have demonstrated its effectiveness in aldol reactions and related carbon-carbon bond-forming processes, where the compound serves as both an electrophilic partner and a precursor to more elaborate structures. The aldehyde functionality enables participation in a wide range of chemical transformations, while the thiopyran ring system provides a stable framework that can be further modified or incorporated into larger molecular structures. These investigations have established the compound as a valuable building block for natural product synthesis and the preparation of biologically active compounds.

Academic research has also focused on understanding the fundamental properties of this compound, including its conformational behavior, electronic structure, and spectroscopic characteristics. These studies have provided detailed insights into how the combination of structural features influences the compound's physical and chemical properties. Spectroscopic investigations have established characteristic signatures for the compound in various analytical techniques, facilitating its identification and characterization in complex mixtures and synthetic sequences. The research has also explored the compound's stability under various conditions, leading to the establishment of optimal storage and handling protocols that ensure its utility in synthetic applications.

Contemporary research directions include investigations into the compound's potential applications in medicinal chemistry and materials science, where its unique structural features may provide advantages in specific applications. Studies have begun to explore how modifications of the basic this compound structure can lead to compounds with enhanced properties or novel biological activities. These efforts represent an expansion of research beyond fundamental synthetic chemistry into application-oriented investigations that seek to harness the compound's unique properties for practical purposes. The ongoing research continues to reveal new aspects of the compound's chemistry and to identify novel applications that leverage its distinctive structural and electronic characteristics.

特性

IUPAC Name |

1,1-dioxothiane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c7-5-6-1-3-10(8,9)4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNUBLDIUFQXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide typically involves the oxidation of tetrahydrothiopyran-4-carbaldehyde. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control and the use of catalysts to enhance the reaction rate .

化学反応の分析

Types of Reactions: Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiopyran derivatives.

科学的研究の応用

Biological Activities

Research has highlighted several biological activities associated with tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide:

1. Antimicrobial Properties

- Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

2. Antiviral Applications

- The compound has been investigated for its antiviral properties, particularly against herpesviruses. It has been noted for its ability to inhibit viral replication effectively, providing a promising avenue for the development of antiviral drugs .

3. Anticancer Potential

- In vitro studies involving cancer cell lines such as MCF-7 (breast cancer) have indicated that this compound can reduce cell viability and increase apoptotic markers. This suggests its potential as an anticancer agent .

Pharmaceutical Applications

This compound is being explored for its applications in drug development:

1. Drug Development

- The compound's unique structure allows it to serve as a scaffold for synthesizing new pharmacologically active compounds. Its derivatives are being studied for enhanced biological activity and reduced side effects compared to existing drugs .

2. Formulation in Therapeutics

- Due to its favorable pharmacokinetics and safety profile, this compound is considered for incorporation into therapeutic formulations aimed at treating infections caused by resistant strains of bacteria and viruses .

Antimicrobial Efficacy

A study highlighted the compound's superior activity against Staphylococcus aureus compared to standard antibiotics. This finding underscores its potential as an alternative treatment option in the face of rising antibiotic resistance .

Cancer Cell Line Studies

In research involving MCF-7 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis such as caspase activation. These results point towards its potential utility in oncology .

作用機序

The mechanism of action of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Tetrahydrothiopyran-4-one 1,1-dioxide (CAS 17396-35-9)

- Molecular formula : C₅H₈O₃S

- Key difference : Replaces the carbaldehyde group with a ketone (4-one).

- Properties : The ketone derivative exhibits reduced electrophilicity compared to the aldehyde, making it less reactive in nucleophilic addition reactions. It is commonly used as a precursor in synthesizing spirocyclic compounds and heterocycles .

(b) Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide (CAS 917807-18-2)

- Molecular formula : C₇H₁₂O₄S

- Key difference : Carbaldehyde replaced with a methyl ester (-COOCH₃).

- Properties : The ester group enhances stability and alters solubility (more lipophilic). This derivative is utilized in high-purity applications, including pharmaceuticals and electronics, due to its compatibility with controlled synthesis conditions .

(c) Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide (CAS 912578-71-3)

- Molecular formula: C₆H₉NO₂S

- Key difference : Carbaldehyde substituted with a nitrile (-CN).

- Its molecular weight (159.21 g/mol) is slightly lower than the aldehyde counterpart .

Substituent and Ring Modifications

(a) Tetrahydro-4-methyl-2H-thiopyran-4-carboxylic acid 1,1-dioxide (CAS 1713163-23-5)

- Molecular formula : C₇H₁₂O₄S

- Key difference : Incorporates a carboxylic acid (-COOH) and a methyl group at the 4-position.

- Properties : The carboxylic acid group increases hydrophilicity and enables salt formation. This compound is classified as WGK 1 (low water hazard) and carries hazard warnings (H302, H315, etc.), indicating moderate toxicity .

(b) Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS 889946-17-2)

- Molecular formula : C₈H₁₂O₅S

- Key difference : Combines a ketone (4-oxo) and an ethyl ester (-COOCH₂CH₃) on the thiopyran ring.

- Properties : The dual functional groups expand its utility in multi-step syntheses, such as cyclocondensation reactions .

生物活性

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H10O3S

- Molecular Weight : 162.21 g/mol

- CAS Number : 494210-61-6

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to structural modifications that affect biological functions. Additionally, the compound's capacity for oxidation and reduction reactions enhances its reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted by highlights its effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. This effect is believed to be mediated by the compound's ability to modify cellular proteins involved in cell cycle regulation and apoptosis .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a natural antimicrobial agent .

Evaluation of Anticancer Effects

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. Further analysis indicated that the compound triggered apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Covalent modification of proteins |

| Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | Limited antimicrobial | Primarily acts as a precursor in organic synthesis |

| 2H-Thiopyran, tetrahydro-, 1,1-dioxide | Minimal biological activity | Lacks reactive aldehyde functionality |

Q & A

Q. What are common synthetic routes for preparing tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide?

The compound is typically synthesized via cyclization reactions starting from sulfolane derivatives or through oxidation of tetrahydrothiopyran precursors. For example, derivatives of tetrahydro-4H-thiopyran-4-one 1,1-dioxide can undergo Claisen-Schmidt condensation with aldehydes to introduce functional groups like the carbaldehyde moiety . Key steps include controlling reaction temperature (e.g., 60–80°C) and using catalysts like piperidine for aldol condensation. Solvents such as ethanol or dichloromethane are often employed to optimize yield .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aldehyde proton (δ ~9.5–10.0 ppm) and sulfone group (δ ~3.0–3.5 ppm for adjacent CH₂ groups). Infrared (IR) spectroscopy identifies the carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfone (S=O, ~1120–1300 cm⁻¹) stretches. X-ray crystallography (using software like ORTEP-III) resolves structural ambiguities, such as chair conformations of the thiopyran ring .

Q. How does the sulfone group influence the compound’s reactivity?

The electron-withdrawing sulfone group increases the electrophilicity of the carbaldehyde, making it reactive toward nucleophiles like amines or hydrazines. This property is exploited in condensation reactions to form Schiff bases or hydrazones, which are intermediates in drug discovery . The sulfone also stabilizes intermediates in cycloaddition reactions, as seen in analogous dihydrothiophene 1,1-dioxide systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological approaches include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance hydrogenation efficiency for intermediate reduction.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of sulfone-containing intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes byproducts like unreacted aldehydes.

- In-line analytics : HPLC-MS monitors reaction progress to minimize over-oxidation or side reactions .

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?

Combining X-ray diffraction with computational modeling (e.g., DFT calculations) clarifies bond angles and torsional strain in the thiopyran ring. For example, ORTEP-III software visualizes thermal ellipsoids to assess positional disorder, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding between sulfone oxygen and aldehyde protons) .

Q. How do substituents on the thiopyran ring affect biological activity in related compounds?

Substituent effects are studied via structure-activity relationship (SAR) assays. For instance, electron-donating groups (e.g., -OCH₃) at the 4-position of analogous pyridothiadiazine derivatives enhance binding to inflammatory targets like COX-2 by increasing hydrophobic interactions. Conversely, bulky groups reduce bioavailability due to steric hindrance .

Q. What mechanistic insights explain contradictory reactivity data in isomerization reactions?

Isomeric dihydrothiophene 1,1-dioxides exhibit divergent reactivity due to conjugation effects. For example, 2,5-dihydrothiophene 1,1-dioxide (α-sulfone) undergoes bromination in aprotic media, while the 2,3-isomer (β-sulfone) reacts only in aqueous conditions. Kinetic studies (e.g., Eyring plots) reveal differences in activation energy (~15 kJ/mol) due to sulfone-group electron withdrawal .

Methodological Considerations

Q. How can computational tools predict feasible synthetic pathways for novel derivatives?

Retrosynthetic analysis using AI platforms (e.g., Reaxys or Pistachio) identifies precursor molecules and reaction templates. For example, the aldehyde group can be introduced via oxidation of a hydroxymethyl intermediate using Jones reagent (CrO₃/H₂SO₄), predicted with >80% accuracy in silico .

Q. What safety protocols are critical when handling this compound?

Q. How are contradictory biological activity data reconciled in drug discovery?

Meta-analysis of in vitro/in vivo studies identifies confounding factors (e.g., cell line specificity). For example, sulfone-containing compounds may show anti-inflammatory activity in murine macrophages but cytotoxicity in human hepatocytes due to metabolic differences. Dose-response curves and toxicity profiling (e.g., LD₅₀ assays) validate therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。